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molecular formula C14H18N2O4 B8788189 Benzyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate

Benzyl (1-(methoxy(methyl)carbamoyl)cyclopropyl)carbamate

Cat. No. B8788189
M. Wt: 278.30 g/mol
InChI Key: ZLMOXXOBIMLBKU-UHFFFAOYSA-N
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Patent
US08846928B2

Procedure details

To a solution of benzyl 1-(methoxy(methyl)carbamoyl)cyclopropylcarbamate (1.34 g, 4.82 mmol) in THF (25 mL) at 0° C. was added LiAlH4 (366 mg, 9.64 mmol). After stirred at 0° C. for 30 min, it was poured to a solution of KHSO4 (1.9 g) in water (30 mL), extracted with EtOAc, organic layer was separated, washed with brine, dried and concentrated to give benzyl 1-formylcyclopropylcarbamate (820 mg).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
366 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CON(C)[C:4]([C:6]1([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:8][CH2:7]1)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].OS([O-])(=O)=O.[K+]>C1COCC1.O>[CH:4]([C:6]1([NH:9][C:10](=[O:19])[O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:7][CH2:8]1)=[O:5] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
CON(C(=O)C1(CC1)NC(OCC1=CC=CC=C1)=O)C
Name
Quantity
366 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
OS(=O)(=O)[O-].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc, organic layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)C1(CC1)NC(OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 820 mg
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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